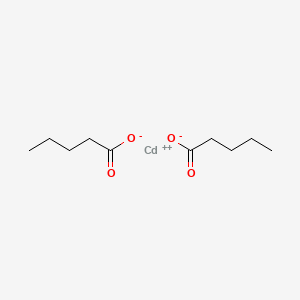

Cadmium divalerate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

56982-42-4 |

|---|---|

Molecular Formula |

C10H18CdO4 |

Molecular Weight |

314.66 g/mol |

IUPAC Name |

cadmium(2+);pentanoate |

InChI |

InChI=1S/2C5H10O2.Cd/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |

InChI Key |

NBOUNNCSMFFVLV-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(=O)[O-].CCCCC(=O)[O-].[Cd+2] |

Origin of Product |

United States |

Synthetic Methodologies for Cadmium Divalerate and Analogous Cadmium Carboxylates

Direct Synthesis Approaches

Direct synthesis involves the reaction of a cadmium precursor with a carboxylic acid or its derivative. This approach is widely used for the preparation of a range of cadmium carboxylates, from simple salts to complex coordination polymers.

Selection of Cadmium Precursors and Valeric Acid Derivatives

The choice of cadmium precursor is a critical factor that can influence the reactivity and the final product's characteristics. Commonly used cadmium precursors include cadmium oxide (CdO), cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O), and cadmium acetate (B1210297) dihydrate (Cd(CH₃COO)₂·2H₂O). mdpi.commdpi.comsemanticscholar.org Each precursor offers different solubility and reactivity profiles. For instance, cadmium oxide may require higher temperatures to react with a carboxylic acid compared to the more soluble cadmium nitrate or acetate salts.

For the synthesis of cadmium divalerate, valeric acid (pentanoic acid) or its derivatives would be the organic ligand source. The general class of carboxylic acids is extensively used in the formation of cadmium carboxylates due to the versatility of the carboxyl group in coordinating with metal ions.

| Cadmium Precursor | Typical Application |

|---|---|

| Cadmium Oxide (CdO) | Used in reactions at elevated temperatures for the formation of cadmium carboxylates. mdpi.com |

| Cadmium Nitrate Tetrahydrate (Cd(NO₃)₂·4H₂O) | A common precursor in solvothermal synthesis of cadmium-based metal-organic frameworks (MOFs). mdpi.com |

| Cadmium Acetate Dihydrate (Cd(CH₃COO)₂·2H₂O) | Utilized in the synthesis of various cadmium coordination polymers. semanticscholar.org |

Stoichiometric Control and Reaction Conditions

The stoichiometry of the reactants plays a crucial role in determining the structure of the final product. By carefully controlling the molar ratio of the cadmium precursor to the carboxylic acid, different coordination environments around the cadmium ion can be achieved.

Reaction conditions such as temperature, pressure, and time are also key parameters. For example, solvothermal synthesis, a common method for producing crystalline metal-organic frameworks (MOFs), often involves heating the reactants in a sealed vessel for an extended period. A typical solvothermal synthesis of a cadmium-carboxylate framework might involve heating the reaction mixture in an autoclave at 70°C for two days. mdpi.com

| Parameter | Typical Range/Value | Influence on Synthesis |

|---|---|---|

| Temperature | 70°C - 220°C | Affects reaction rate and crystallinity of the product. |

| Time | Several hours to several days | Allows for the formation of well-defined crystalline structures. mdpi.com |

| Pressure | Autogenous pressure in sealed vessel | Enables reactions to be carried out above the boiling point of the solvent. |

Solvent Systems and Their Influence on Product Formation and Morphology

The choice of solvent is critical as it can significantly influence the solubility of the reactants, the reaction pathway, and the morphology of the final product. 3ds.comrsc.org For instance, the use of different solvent systems, such as methanol versus a toluene-methanol mixture, can lead to the formation of cadmium complexes with different nuclearity and dimensionality. nih.gov In the synthesis of cadmium-based MOFs, mixtures of solvents like N,N-dimethylformamide (DMF) and water are often employed. mdpi.com The solvent can also act as a ligand, coordinating to the metal center and influencing the final structure. The molecular structure of cadmium carboxylate complexes can vary from polymeric in non-polar solvents like toluene to smaller, broken-up complexes in the presence of polar solvents. researchgate.net

| Solvent System | Effect on Product Formation and Morphology |

|---|---|

| Methanol | Can lead to the formation of dinuclear cadmium complexes. nih.gov |

| Toluene-Methanol Mixture | May result in the formation of polynuclear cadmium compounds. nih.gov |

| N,N-Dimethylformamide (DMF)/Water | Commonly used in the solvothermal synthesis of crystalline MOFs. mdpi.com |

Crystallization and Isolation Techniques for Bulk Materials and Single Crystals

Obtaining pure, crystalline products is essential for their characterization and application. Slow evaporation of the solvent from a saturated solution is a common technique for growing single crystals suitable for X-ray diffraction analysis. nih.gov For bulk materials, crystallization can be induced by cooling the reaction mixture or by adding a non-solvent.

Once the crystals have formed, they need to be isolated from the reaction mixture. This is typically achieved by filtration. The isolated crystals are then washed with appropriate solvents to remove any unreacted starting materials and byproducts. For example, in the synthesis of a CdMOF, the crystals were washed with DMF followed by methanol and then air-dried. mdpi.com

Ligand Exchange and Indirect Synthesis Strategies

Ligand exchange provides an alternative route to synthesize cadmium carboxylates. This method involves the reaction of a cadmium complex containing a labile ligand with a carboxylic acid.

Chelate Formation and the Role of Ancillary Ligands (e.g., N-donors)

In a ligand exchange reaction, the carboxylate group displaces a more weakly bound ligand from the cadmium coordination sphere. For example, a series of cadmium carboxylate compounds have been synthesized via the reaction of a cadmium methyl derivative with a carboxylic acid. acs.org This type of reaction can be facile, even at low temperatures, and may proceed through an associative mechanism where the incoming carboxylic acid coordinates to the cadmium center before the leaving group departs. acs.org

Ancillary ligands, particularly N-donors, play a significant role in the synthesis of cadmium carboxylate coordination polymers. These ligands, such as pyridine (B92270), 4,4'-bipyridine (B149096), and 1,4-bis((1H-imidazol-1-yl)methyl)benzene, can co-coordinate to the cadmium center along with the carboxylate ligand. rsc.orgnih.gov The introduction of these N-donor ligands can control the dimensionality and topology of the resulting coordination polymer, leading to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. rsc.orgrsc.org The nature of the N-donor ligand, whether flexible or rigid, can also influence the final structure. rsc.org

| Ancillary N-Donor Ligand | Role in Structure Formation |

|---|---|

| 4,4'-bipyridine (bpy) | Acts as a bridging ligand to form infinite chains or networks. rsc.org |

| 1,2-di(pyridin-4-yl)ethane (bpe) | Can link metal-organic secondary building units to form robust 3D networks. rsc.org |

| 1,4-bis((1H-imidazol-1-yl)methyl)benzene (bix) | Similar to bpe, it can act as a linker to create 3D frameworks. rsc.org |

| 4,4'-trimethylenedipyridine (dipy-1) | A flexible ligand that can lead to the formation of both 1D and 2D coordination polymers. rsc.org |

| 4,4'-dipyridyl (dipy-2) | A rigid ligand that can promote the formation of specific structures like "honeycomb" 2D coordination polymers. rsc.org |

Mechanochemical Synthesis Approaches for Cadmium Carboxylates

Mechanochemical synthesis is a method that utilizes mechanical energy, often through grinding or milling, to initiate chemical reactions. This solvent-free or minimal-solvent technique is recognized for being a rapid and scalable alternative to traditional solution-based syntheses. acs.org The process can employ metal oxides or, as in the case of analogous cadmium carboxylates, salts like cadmium acetate as starting materials to produce nanoparticles. acs.orgnih.gov

Research has demonstrated the successful synthesis of cadmium sulfide (B99878) (CdS) nanoparticles through mechanochemical methods using cadmium acetate as the cadmium precursor. nih.gov In a typical procedure, reactants are placed in a milling chamber with milling balls and subjected to high-speed rotation. nih.gov This process has been used to create CdS nanocrystals by milling cadmium acetate with sodium sulfide. nih.gov An alternative approach, known as combined mechanochemical synthesis, involves the co-milling of reactants where an additional sulfur precursor, such as sodium thiosulfate, is included. nih.gov The resulting CdS nanoparticles from these methods have shown applicability in photocatalysis and hydrogen generation. nih.gov While this demonstrates the utility of mechanochemistry for cadmium carboxylates like the acetate, the principles are applicable to the synthesis of other cadmium carboxylates.

| Method | Cadmium Precursor | Sulfur Precursor(s) | Milling Time | Key Finding | Reference |

|---|---|---|---|---|---|

| Acetate Route | Cadmium Acetate | Sodium Sulfide | 5 minutes | Successful synthesis of CdS nanoparticles. | nih.gov |

| Combined Milling | Cadmium Acetate | Sodium Sulfide, Sodium Thiosulfate | 5 minutes | Produced CdS with superior photocatalytic activity compared to the acetate route. | nih.gov |

Nanomaterial Synthesis Routes Utilizing Cadmium Carboxylate Precursors

Cadmium carboxylates are versatile precursors for the synthesis of various cadmium-based nanomaterials, including cadmium oxides (CdO) and cadmium sulfides (CdS). The choice of synthetic route, such as sonochemical or hydrothermal methods, plays a crucial role in determining the characteristics of the final nanoproduct.

Sonochemical synthesis utilizes the energy of ultrasonic waves to induce chemical reactions. This method has been successfully employed to create nanoparticles of cadmium(II) supramolecules from precursors, which can then be calcined to produce CdO nanoparticles. nih.govsigmaaldrich.com For instance, nanoparticles of a three-dimensional supramolecular Cd(II) compound were synthesized by treating a solution containing a cadmium salt and a carboxylate-containing ligand with ultrasonic waves. nih.gov Similarly, nanospheres of a cadmium(II) coordination polymer were prepared via a sonochemical method using cadmium(II) nitrate, which were then converted to CdO nanospheres through thermolysis. mdpi.com The process is often rapid and can be performed at ambient temperatures. mdpi.com

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel called an autoclave. This technique has been used to produce various nanomaterials, including Fe-doped CdO nanoparticles from cadmium acetate. acs.org In this method, precursor solutions, such as cadmium acetate and an iron salt, are prepared and then heated in a Teflon-lined autoclave. acs.orgmdpi.com The hydrothermal approach can also be used to synthesize ultralong nanowires of cadmium phosphate hydroxide (B78521) using a cadmium oleate precursor, which is formed from a water-soluble cadmium salt and sodium oleate. mdpi.com This method allows for the controlled formation of crystalline nanostructures. mdpi.com

| Method | Cadmium Precursor | Resulting Nanomaterial | Key Conditions | Reference |

|---|---|---|---|---|

| Sonochemical | Generic Cd(II) salt | Cd(II) supramolecule (precursor to CdO) | Ultrasonic irradiation | nih.gov |

| Sonochemical | Cadmium(II) nitrate | Cd(II) coordination polymer (precursor to CdO) | 30 min sonication at ambient temperature | mdpi.com |

| Hydrothermal | Cadmium Acetate | Fe-doped CdO nanoparticles | Reaction in a Teflon-lined autoclave | acs.org |

| Hydrothermal | Cadmium Chloride (to form Cadmium Oleate precursor) | Cadmium Phosphate Hydroxide nanowires | 180 °C for 24 h in an autoclave | mdpi.com |

| Hydrothermal | Cadmium Nitrate | CdS photocatalyst | Reaction in a Teflon-lined autoclave above 100 °C | mdpi.com |

Controlling the size and shape of nanomaterials is a fundamental challenge in nanochemistry, as these properties dictate their physical and chemical behaviors. nih.gov The final morphology of cadmium-based nanocrystals is determined by the thermodynamics and kinetics of nucleation and crystal growth. nih.gov By carefully modifying synthesis parameters, high-quality nanoparticles with desired structural characteristics can be obtained. nih.gov

The growth kinetics of CdS nanocrystals in the quantum confinement regime has been shown to follow established theories like the Lifshitz−Slyozov−Wagner theory, which describes the process of Ostwald ripening where larger particles grow at the expense of smaller ones. acs.org

A key strategy for controlling nanoparticle morphology is the use of morphology-directing agents , also known as capping agents or surfactants. These molecules adsorb to the surface of the growing nanocrystal and can influence the growth rate of different crystal facets, thereby guiding the final shape. For example, in the synthesis of ultralong cadmium phosphate hydroxide nanowires via a hydrothermal method, sodium oleate acts as both a reactant to form the cadmium oleate precursor and as a structure-directing agent. mdpi.com Similarly, oleylamine has been used as a surfactant during the thermolysis of cadmium precursors to produce uniform CdO nanospheres. mdpi.com The use of long-chain carboxylate precursors, from cadmium octanoate to cadmium stearate, has been shown to tune the width and aspect ratio of CdSe nanoplatelets. researchgate.net

| Agent | Cadmium Precursor System | Synthesis Method | Effect on Morphology | Reference |

|---|---|---|---|---|

| Sodium Oleate | Cadmium Chloride / Sodium Oleate | Hydrothermal | Directs formation of ultralong nanowires. | mdpi.com |

| Oleylamine | Cadmium(II) coordination polymer | Thermolysis | Aids formation of uniform nanospheres. | mdpi.com |

| Long-chain Carboxylates (C8-C18) | Cadmium Carboxylates | - | Tunes width and aspect ratio of nanoplatelets. | researchgate.net |

| Trisodium Citrate | Generic Cadmium and Sulfur precursors | Microwave assisted | Acts as a capping agent to form nanoparticles less than 10 nm. | researchgate.net |

Advanced Structural Elucidation of Cadmium Divalerate Complexes

X-ray Diffraction Studies

X-ray diffraction is the cornerstone for the atomic-level structural determination of crystalline materials, offering unparalleled detail on bond lengths, angles, and three-dimensional arrangement.

Single-Crystal X-ray Crystallography

The analysis of single crystals provides the most precise and unambiguous structural data for a chemical compound.

Determination of Coordination Environment and Geometry of Cadmium(II) Centers

The flexible coordination sphere of the d¹⁰ cadmium(II) ion allows it to adopt various coordination numbers and geometries, a characteristic feature of its coordination chemistry. researchgate.net Single-crystal X-ray diffraction studies on analogous cadmium carboxylate complexes have revealed a range of coordination environments. Common coordination numbers for cadmium are four, five, and six, though higher numbers are also observed. researchgate.net

The geometry of the Cd(II) center is highly dependent on the steric and electronic properties of the ligands involved. In many cadmium carboxylate coordination polymers, the metal centers exhibit distorted geometries. For instance, distorted octahedral (a six-coordinate environment) is a frequent motif, as seen in various cadmium complexes with mixed ligands. acs.orgnih.govnih.govresearchgate.net Other observed geometries include distorted square-pyramidal (five-coordinate) acs.orgnih.gov and trigonal bipyramidal. nih.gov In a cadmium complex involving both acetate (B1210297) and benzoate (B1203000) ligands, the Cd(II) atom was found to be seven-coordinate, adopting a distorted capped trigonal prismatic geometry.

The specific coordination environment in a putative cadmium divalerate complex would be influenced by the flexible n-pentyl chains of the valerate (B167501) ligands and the presence of any co-ligands or solvent molecules.

| Coordination Number | Geometry | Example System (Analogous) | Reference |

|---|---|---|---|

| 4 | Distorted Tetrahedral | Cadmium(II) halide complexes with P- or S-donors | researchgate.net |

| 5 | Distorted Square-Pyramidal | Cadmium(II) complexes with mixed N-donor and carboxylate ligands | acs.orgnih.gov |

| 5 | Trigonal Bipyramidal | Cadmium(II) benzene-1,3,5-tricarboxylate complex | nih.gov |

| 6 | Distorted Octahedral | Cadmium(II) complexes with piperidine carboxylic acids | nih.gov |

| 7 | Capped Trigonal Prismatic | Mixed acetate-benzoate cadmium(II) complex |

Identification of Coordination Modes of Divalerate Ligands

The carboxylate group of the valerate ligand is a versatile donor, capable of coordinating to metal centers in several distinct modes. acs.org This versatility is a key factor in the formation of diverse supramolecular structures. Single-crystal X-ray diffraction can precisely identify these binding modes. Common coordination modes observed for carboxylate ligands in cadmium complexes include monodentate, chelating, and various bridging modes. nih.govresearchgate.net

In a monodentate fashion, the carboxylate binds to a single metal center through one of its oxygen atoms. The chelating mode involves both oxygen atoms of the same carboxylate group binding to the same metal center, forming a chelate ring. Bridging modes are crucial for the formation of polymeric structures, where a single carboxylate ligand links two or more metal centers. The syn-syn, syn-anti, and anti-anti bridging conformations are common. A particularly complex mode observed in a mixed-ligand cadmium acetate-benzoate complex is the η¹:η²:μ² mode, where the acetate ligand chelates one cadmium center while also bridging to another.

| Coordination Mode | Description | Structural Implication |

|---|---|---|

| Monodentate | Binds to one metal center via one oxygen atom. | Typically terminates a coordination chain or is found in simple mononuclear complexes. |

| Chelating | Binds to one metal center via both oxygen atoms. | Forms stable chelate rings, often seen in mononuclear or polynuclear complexes. |

| Bridging (e.g., syn-syn, syn-anti) | Links two or more metal centers. | Essential for the formation of 1D, 2D, and 3D coordination polymers. nih.gov |

| η¹:η²:μ² | A complex mode involving both chelating and bridging character. | Leads to high-dimensional and structurally complex polymeric networks. |

Analysis of Supramolecular Assembly and Polymeric Architectures

The combination of cadmium's flexible coordination geometry and the versatile binding modes of carboxylate ligands frequently leads to the formation of coordination polymers with extended supramolecular architectures. rsc.org These can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. acs.orgmdpi.comfigshare.com

Powder X-ray Diffraction for Phase Identification and Polymorphism

While single-crystal XRD provides the ultimate structural detail, powder X-ray diffraction (PXRD) is a vital tool for the analysis of bulk, polycrystalline materials. researchgate.netinnovationforever.com It is routinely used to confirm the phase purity of a synthesized sample by comparing the experimental diffraction pattern with a pattern simulated from single-crystal X-ray data. mdpi.com

Each crystalline phase of a compound produces a unique PXRD pattern, which serves as a fingerprint for its identification. Therefore, PXRD is crucial for identifying different polymorphs—crystals of the same compound that have different arrangements of molecules in the solid state. The presence of sharp peaks in a PXRD pattern is indicative of a well-ordered, crystalline material, whereas broad humps suggest an amorphous or poorly crystalline sample. iosrjournals.org For cadmium-based coordination polymers, PXRD is essential to ensure that the bulk material corresponds to the structure determined from a single crystal. nih.gov

Spectroscopic Characterization

Spectroscopic techniques provide complementary information to diffraction methods. They are used to confirm the coordination of the ligand to the metal center and to probe the local environment of the atoms.

In the infrared (IR) spectrum of a this compound complex, the most significant changes compared to free valeric acid would be observed in the carboxylate stretching region. The strong C=O stretching vibration (ν(C=O)) of the free carboxylic acid (typically around 1700-1760 cm⁻¹) disappears upon deprotonation and coordination. It is replaced by two new bands corresponding to the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the coordinated carboxylate group. The frequency separation between these two bands (Δν = νₐₛ - νₛ) can provide clues about the coordination mode of the carboxylate ligand.

¹¹³Cd Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying cadmium complexes in solution and in the solid state. The ¹¹³Cd chemical shift is highly sensitive to the coordination number, the geometry, and the nature of the donor atoms bound to the cadmium ion. nih.gov Generally, the chemical shift moves to a higher frequency (deshielding) as the donor atoms become softer (S > N > O). nih.govnih.gov For cadmium carboxylate complexes, where coordination is through oxygen atoms, the ¹¹³Cd NMR signals would be expected in the more shielded region of the spectrum compared to complexes with nitrogen or sulfur donors.

| Technique | Observed Feature | Interpretation | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Disappearance of ν(C=O) band; Appearance of νₐₛ(COO⁻) and νₛ(COO⁻) bands. | Confirmation of carboxylate coordination to the Cd(II) center. | nih.gov |

| ¹¹³Cd NMR Spectroscopy | Chemical shift value. | Provides information on coordination number, geometry, and the nature of donor atoms (O, N, S). | nih.govnih.gov |

Infrared (IR) and Far-Infrared (Far-IR) Spectroscopy for Ligand Vibrations and Metal-Ligand Modes

Infrared (IR) spectroscopy is a fundamental tool for probing the vibrational modes of the divalerate ligand upon coordination to the cadmium ion. The most diagnostic region in the mid-IR spectrum for metal carboxylates is where the asymmetric ν(asym) and symmetric ν(sym) stretching vibrations of the carboxylate group (COO⁻) appear. spectroscopyonline.comresearchgate.net The positions of these bands, and particularly the difference between them (Δν = ν(asym) - ν(sym)), are highly sensitive to the coordination mode of the carboxylate ligand to the metal center. researchgate.net911metallurgist.comscispace.com

The coordination of the carboxylate group can be categorized into several modes, each yielding a characteristic Δν value when compared to the ionic valerate salt:

Unidentate (Monodentate) Coordination: One oxygen atom of the carboxylate group binds to the cadmium center. This localization of charge results in a larger separation between the asymmetric and symmetric stretching frequencies, with Δν typically exceeding 200 cm⁻¹. researchgate.net911metallurgist.com The ν(asym) shifts to a higher frequency and the ν(sym) shifts to a lower frequency compared to the ionic form.

Bidentate Chelating Coordination: Both oxygen atoms of the same carboxylate ligand bind to a single cadmium ion, forming a four-membered ring. This chelation leads to a significant decrease in the Δν value, making it considerably smaller than that of the ionic form. scispace.com

Bidentate Bridging Coordination: The carboxylate ligand bridges two different cadmium ions. In this mode, the separation value (Δν) is generally similar to or slightly greater than that of the ionic salt. scispace.com

In addition to the carboxylate stretches, the IR spectrum of this compound would also display bands corresponding to the C-H stretching and bending vibrations of the valerate ligand's alkyl chain, typically in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. libretexts.org

Far-IR spectroscopy, which covers the lower wavenumber range (typically 400-10 cm⁻¹), is employed to directly observe the vibrations of the metal-ligand bond. For this compound, this region would feature bands corresponding to the Cd-O stretching modes, confirming the coordination of the carboxylate oxygen atoms to the cadmium center. researchgate.netznaturforsch.com These bands are often found below 400 cm⁻¹. spectroscopyonline.com

| Coordination Mode | ν(asym)(COO⁻) (cm⁻¹) | ν(sym)(COO⁻) (cm⁻¹) | Δν (cm⁻¹) vs. Ionic |

|---|---|---|---|

| Ionic (Free Carboxylate) | ~1560 | ~1440 | Reference (e.g., ~120) |

| Unidentate | >1600 | <1400 | Increases (>200) |

| Bidentate Chelating | ~1550 | >1450 | Decreases (<100) |

| Bidentate Bridging | ~1580 | ~1430 | Similar to Ionic |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to IR spectroscopy. For this compound, Raman spectra would provide information on the skeletal vibrations of the valerate ligand and the Cd-O bonds. The symmetric carboxylate stretch, ν(sym)(COO⁻), often produces a strong band in the Raman spectrum. Studies on analogous compounds like cadmium malonate have identified ν(Cd-O) modes in the range of 230-290 cm⁻¹. researchgate.net Furthermore, low-frequency Raman lines, often below 200 cm⁻¹, can be indicative of metal-metal interactions in certain polymeric structures. researchgate.net The C-H stretching and bending modes of the alkyl chain are also Raman active and would appear in their characteristic regions (2800-3000 cm⁻¹ and 1300-1500 cm⁻¹, respectively). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹³Cd NMR) for Solution-State and Solid-State Characterization

NMR spectroscopy is a powerful tool for elucidating the structure of this compound complexes in both solution and the solid state.

¹H and ¹³C NMR: In solution, ¹H and ¹³C NMR spectra would confirm the structure of the divalerate ligand. The signals for the protons and carbons of the alkyl chain would be observed at their expected chemical shifts. Coordination to the diamagnetic Cd(II) ion (a d¹⁰ metal) does not induce paramagnetic shifting or significant broadening, but slight changes in chemical shifts may occur upon complexation compared to the free valeric acid or its salt.

¹¹³Cd NMR: The ¹¹³Cd nucleus is a spin ½ isotope with a wide chemical shift range, making it an excellent probe of the cadmium coordination environment. rsc.org The ¹¹³Cd chemical shift is highly sensitive to the nature of the donor atoms, the coordination number, and the geometry of the complex. znaturforsch.comacs.org For cadmium(II)-carboxylate complexes in aqueous solution, studies have shown that the cadmium nucleus becomes more shielded (shifts to a lower frequency/upfield) as the basicity of the carboxylate ligand increases. rsc.org In many cases, a single, averaged resonance is observed in solution due to rapid ligand exchange on the NMR timescale. rsc.org The chemical shifts for simple [Cd(carboxylate)]⁺ and [Cd(carboxylate)₂] species have been calculated to be in the ranges of -22 to -24 ppm and -39 to -40 ppm, respectively (relative to 0.1 M Cd(ClO₄)₂). rsc.org A decrease in coordination number generally leads to a more deshielded (downfield) chemical shift. znaturforsch.com Solid-state ¹¹³Cd NMR can provide information about the cadmium environment in the crystalline state, which may differ from its structure in solution.

| Species | Coordination Environment | Calculated Chemical Shift (δ, ppm) |

|---|---|---|

| [Cd(carboxylate)]⁺ | Mono-ligated | -22 to -24 |

| [Cd(carboxylate)₂] | Bis-ligated | -39 to -40 |

| 7-Coordinate Solid State | Capped Trigonal Prism (O-donors) | -31 to -58 |

| 6-Coordinate Solution State | Octahedral (O-donors) | ~46 |

X-ray Absorption Spectroscopy (XAS), including EXAFS, for Probing Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is an element-specific technique ideal for determining the local geometric and electronic structure around the cadmium atom in this compound. The X-ray Absorption Near Edge Structure (XANES) region provides information on the oxidation state (expected to be +2) and coordination geometry (e.g., tetrahedral vs. octahedral). researchgate.net

The Extended X-ray Absorption Fine Structure (EXAFS) region provides quantitative information about the local atomic environment of the absorbing cadmium atom. nih.gov Analysis of the EXAFS spectrum can determine the type of neighboring atoms, their distance from the cadmium atom, and their coordination number. For this compound, EXAFS would be used to precisely measure the Cd-O bond distances and the number of nearest-neighbor oxygen atoms, which is crucial for confirming the coordination number and mode of carboxylate binding (unidentate, bidentate, etc.). ufc.brstanford.edu It can also probe for more distant neighbors, such as adjacent cadmium atoms in a polymeric or cluster structure, although the absence of a clear Cd-Cd signal does not always rule out such structures. nih.gov

UV-Vis Absorption and Emission Spectroscopy for Electronic Transitions and Luminescence Properties

UV-Vis Absorption Spectroscopy: Since the cadmium(II) ion has a filled d¹⁰ electronic configuration, d-d electronic transitions are not possible. tandfonline.com Therefore, the absorption spectrum of this compound is expected to be dominated by electronic transitions within the divalerate ligand (intraligand transitions, e.g., π → π* or n → π*) or by ligand-to-metal charge transfer (LMCT) bands. nih.gov These absorptions typically occur in the ultraviolet region of the spectrum. researchgate.netacs.org

Emission (Luminescence) Spectroscopy: Many cadmium-carboxylate complexes and coordination polymers are known to be luminescent. nih.govacs.org The emission is generally not from the metal center but originates from the organic ligand. The coordination of the ligand to the cadmium ion can enhance fluorescence by increasing the rigidity of the ligand and reducing energy loss through non-radiative decay pathways. tandfonline.com The emission properties, such as the wavelength of maximum emission (λ_em) and quantum yield, are dependent on the specific structure of the complex. For cadmium-carboxylate systems, emissions are often observed in the blue-to-green region of the visible spectrum, typically attributed to ligand-centered π* → π or π* → n transitions. tandfonline.comacs.orgtandfonline.com

Electron Microscopy and Surface Analysis for Nanoscale Forms

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface topography and morphology of solid-state materials, including nanoscale and microscale forms of this compound. SEM analysis reveals the size, shape, and aggregation of particles. Studies on various metal carboxylates have shown that morphology is highly dependent on both the metal ion and the structure of the carboxylate ligand, such as its chain length. koreascience.krias.ac.in For instance, metal salts of aliphatic carboxylic acids can form diverse structures, including fibers, rods, plates, or amorphous solids. koreascience.kr For divalent cations similar to Cd²⁺, aliphatic acids have been observed to form branched, round cluster-like shapes. koreascience.kr Therefore, SEM would be critical in determining whether this compound precipitates as crystalline rods, amorphous particles, or other distinct morphological forms.

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Internal Structure

Transmission Electron Microscopy (TEM) stands as a powerful analytical technique for the nanoscale characterization of materials, providing invaluable insights into the morphology, size distribution, and internal structure of nanoparticles. In the context of this compound complexes, particularly when synthesized as nanoparticles, TEM offers a direct visualization of these structures with high resolution.

The principle of TEM involves directing a beam of electrons through an ultrathin specimen. The interactions of these electrons with the material—transmission and scattering—are then used to form an image. This allows for the detailed observation of individual nanoparticles, revealing their shape, which can range from spherical to rod-like or more complex morphologies depending on the synthesis conditions. Furthermore, by analyzing a statistically significant number of particles from the TEM images, a precise particle size distribution histogram can be constructed. This is crucial for understanding the uniformity of the nanoparticles, a key parameter for many of their potential applications.

In hypothetical studies of this compound nanoparticles, TEM would be instrumental in elucidating their internal structure. High-resolution TEM (HR-TEM) can even resolve the lattice fringes of crystalline nanoparticles, providing information about their crystal structure and the presence of any defects. For instance, in related studies of cadmium sulfide (B99878) (CdS) nanoparticles, a compound sharing the cadmium cation, TEM has been effectively used to characterize particles with diameters ranging from 2 to 8 nm. These analyses have confirmed the spherical, polydispersed, and crystalline nature of the synthesized nanoparticles mdpi.com.

Interactive Data Table: Representative TEM Data for Cadmium-Based Nanoparticles

| Parameter | Value Range | Description |

| Average Particle Size | 2 - 15 nm | The mean diameter of the nanoparticles as measured from TEM images. |

| Morphology | Spherical, irregular | Describes the observed shape of the nanoparticles. |

| Crystallinity | Crystalline | Indicates the presence of a well-defined crystal lattice. |

| Agglomeration State | Dispersed, partially agglomerated | Describes the tendency of nanoparticles to cluster together. |

Note: This data is representative of typical findings for cadmium-based nanoparticles and is provided for illustrative purposes due to the absence of specific literature on this compound.

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition and Mapping

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with electron microscopy techniques such as SEM or TEM, is a fundamental tool for determining the elemental composition of a sample. wikipedia.orglibretexts.org The technique relies on the principle that each element possesses a unique atomic structure, which results in a characteristic set of peaks in its X-ray emission spectrum. wikipedia.org

When the electron beam in an electron microscope interacts with a specimen, it can cause the ejection of an inner-shell electron from an atom. An electron from a higher energy level then transitions to fill this vacancy, releasing the excess energy in the form of an X-ray. The energy of this emitted X-ray is specific to the element from which it originated. An EDX detector measures the energy and intensity of these characteristic X-rays, allowing for both qualitative and quantitative elemental analysis.

For a compound like this compound, EDX analysis would be expected to confirm the presence of cadmium (Cd), oxygen (O), and carbon (C), the constituent elements of the compound. The resulting EDX spectrum would display distinct peaks corresponding to the characteristic X-ray emission energies of these elements. For instance, in the analysis of cadmium deposits, EDX spectra clearly show peaks indicative of the presence of cadmium. researchgate.net Similarly, in studies of cadmium sulfide (CdS) thin films, EDX analysis is used to confirm the presence and relative concentrations of cadmium and sulfur. researchgate.net

Beyond simple elemental identification, EDX can also be used for elemental mapping. This powerful feature provides a visual representation of the spatial distribution of different elements within the sample. For this compound nanoparticles, elemental mapping could verify that cadmium, oxygen, and carbon are uniformly distributed throughout the nanoparticle structure, providing evidence for the homogeneity of the compound.

Interactive Data Table: Expected EDX Elemental Analysis of this compound

| Element | Expected Atomic % | Description |

| Cadmium (Cd) | Present | Confirms the presence of the cadmium metal center. |

| Oxygen (O) | Present | Indicates the presence of the carboxylate groups. |

| Carbon (C) | Present | Confirms the organic divalerate ligand. |

Note: The atomic percentages are qualitative ("Present") as quantitative analysis would require specific experimental data which is not available for this compound.

Coordination Chemistry and Bonding in Cadmium Divalerate Complexes

Electronic Configuration (d¹⁰) and Inherent Coordination Flexibility of Cadmium(II)

The cadmium(II) ion possesses a [Kr]4d¹⁰ electronic configuration, meaning it has a completely filled d-orbital shell. ub.ac.id This d¹⁰ configuration results in a spherical distribution of electron density and no crystal field stabilization energy (CFSE) to favor any particular coordination geometry. doi.org Consequently, the coordination number and geometry of Cd(II) complexes are primarily dictated by the size, charge, and steric demands of the coordinating ligands, as well as by crystal packing forces. materialsproject.org

This inherent electronic flexibility allows Cd(II) to exhibit a wide range of coordination numbers, typically varying from four to eight, although values from two to nine have been reported. nih.gov Common geometries include tetrahedral (coordination number 4), trigonal bipyramidal (coordination number 5), octahedral (coordination number 6), and pentagonal bipyramidal (coordination number 7). nih.govbyjus.comshef.ac.uk This adaptability makes cadmium an excellent candidate for the construction of diverse and complex coordination polymers and supramolecular architectures. nih.govmdpi.com The lack of d-d electronic transitions also means that cadmium(II) complexes are typically colorless, unless the ligands themselves are chromophoric. ub.ac.id

Table 1: Common Coordination Geometries of Cadmium(II)

| Coordination Number | Geometry | Example Reference |

|---|---|---|

| 4 | Tetrahedral | byjus.com |

| 5 | Trigonal Bipyramidal | nih.gov |

| 6 | Octahedral | nih.govmdpi.comnih.gov |

Ligand Denticity and Chelation Effects of the Valerate (B167501) Anion

The valerate anion (CH₃(CH₂)₃COO⁻), also known as pentanoate, is a monocarboxylate ligand. wikipedia.org The term denticity refers to the number of donor atoms in a ligand that bind to the central metal ion. byjus.comfiveable.me As a carboxylate, the valerate anion can coordinate to a metal center in several ways. It can act as a monodentate ligand, where only one of the oxygen atoms binds to the cadmium ion. More commonly, both oxygen atoms are involved in coordination, making it a bidentate ligand. byjus.comacs.org

The bidentate coordination of carboxylates can occur in a few distinct modes:

Chelating: Both oxygen atoms bind to the same metal center, forming a four-membered ring.

Bridging: The two oxygen atoms bind to different metal centers, linking them together. This is a very common mode for carboxylates and is crucial in the formation of coordination polymers. taylorandfrancis.com

The bridging function is a prevalent role for valerate and similar carboxylate ions in coordination compounds. taylorandfrancis.com The chelate effect describes the enhanced stability of a complex containing a polydentate ligand (which forms a ring with the metal ion) compared to a complex with an equivalent number of monodentate ligands. unacademy.comrsc.org While a four-membered chelate ring formed by a single carboxylate group can be strained, the formation of polymeric structures through bridging carboxylates is a key stabilizing factor in the crystal structures of many metal carboxylates.

Influence of Ancillary Co-ligands (e.g., N-donors, aqua ligands) and Counter-Anions on Coordination Modes and Overall Structure

The final structure of a cadmium-carboxylate complex is profoundly influenced by the presence of other molecules in the coordination sphere, such as ancillary (or co-) ligands and counter-anions. researchgate.net These components compete with or complement the valerate ligands for coordination sites on the cadmium ion, directing the assembly of the final architecture.

Ancillary Ligands: Neutral donor ligands, particularly N-donors like pyridine (B92270) derivatives (e.g., 4,4'-bipyridine), imidazoles, or phenanthroline, are frequently incorporated into cadmium carboxylate systems. mdpi.comnih.govshd-pub.org.rs These ligands can occupy coordination sites, altering the coordination number and geometry around the Cd(II) center. For instance, the introduction of a bulky N-donor ligand might prevent the formation of a dense, three-dimensional network, favoring instead one- or two-dimensional polymers. researchgate.net Water molecules (aqua ligands) are also common co-ligands, readily coordinating to the cadmium ion and participating in extensive hydrogen bonding networks that stabilize the crystal structure. mdpi.comnih.gov

Table 2: Influence of Ancillary Species on Cadmium Complex Structures

| Ancillary Species | Typical Role | Structural Impact | Example Reference |

|---|---|---|---|

| N-donor ligands | Co-ligand | Modifies dimensionality and geometry; can introduce π-π stacking | researchgate.netshd-pub.org.rs |

| Aqua (H₂O) ligands | Co-ligand | Completes coordination sphere; acts as H-bond donor | mdpi.comnih.gov |

| Coordinating anions (e.g., Cl⁻, CH₃COO⁻) | Co-ligand/Counter-anion | Binds directly to Cd(II); influences coordination geometry | shef.ac.ukcam.ac.uk |

Intermolecular Interactions and Crystal Packing (e.g., hydrogen bonding networks, π-π stacking interactions)

Hydrogen Bonding: Hydrogen bonds are among the most important non-covalent interactions in determining supramolecular arrangement. researchgate.net In complexes containing aqua ligands or protonated N-donor co-ligands, these groups can act as hydrogen bond donors. The carboxylate oxygen atoms of the valerate ligand, as well as counter-anions like nitrate (B79036) or sulfate, can act as hydrogen bond acceptors. researchgate.netnih.gov This often results in extensive hydrogen-bonding networks that link adjacent polymeric chains or layers, reinforcing the structure and enhancing its stability. mdpi.comnih.gov

π-π Stacking Interactions: When aromatic ancillary ligands (such as pyridine or phenanthroline) are present in the structure, π-π stacking interactions can occur between the electron-rich aromatic rings of adjacent ligands. unesp.brresearchgate.net These interactions, where the planes of the aromatic rings stack on top of each other, contribute significantly to the cohesion of the crystal lattice, often helping to build three-dimensional supramolecular architectures from lower-dimensional coordination polymers. researchgate.net

Molecular Orbital Theory and Electronic Structure Analysis of Cadmium-Carboxylate Bonds

While Valence Bond Theory provides a simple picture of bonding, Molecular Orbital (MO) Theory offers a more detailed and delocalized description of the electronic structure within a complex. Theoretical studies, often employing Density Functional Theory (DFT), provide insight into the nature of the cadmium-carboxylate bond.

In a typical cadmium-carboxylate complex, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its electronic properties. DFT calculations on cadmium-carboxylate complexes have shown that the HOMO is often localized on the organic ligand, while the LUMO may be distributed over the metal and the ligand. researchgate.net

For instance, in a study of a cadmium-benzenetricarboxylate polymer, the HOMO was found to be concentrated on the carboxylate ligand, with no electron density distributed over the cadmium ion. researchgate.net The LUMO, however, showed delocalization that included the cadmium atom. researchgate.net The energy gap between the HOMO and LUMO is an important parameter that relates to the stability and reactivity of the complex.

Natural Bond Orbital (NBO) analysis can further elucidate the bonding. In one DFT study of a Cd(II) complex, the electronic configuration of the coordinated cadmium ion was calculated to be [core]5s⁰·²⁷ 4d⁹·⁹⁹ 5p⁰·²⁸, indicating some donation of electron density from the ligands to the metal's valence orbitals. doi.org The Cd-O bonds are formed from the interaction of hybrid orbitals on the cadmium and oxygen atoms. These theoretical approaches reveal that the Cd-O bond in cadmium carboxylates has significant covalent character, arising from the overlap of metal and ligand orbitals, in addition to the expected ionic interaction. doi.org

Reaction Mechanisms and Transformation Pathways of Cadmium Divalerate

Formation Mechanisms of Cadmium Carboxylate Species from Precursors

Cadmium divalerate, a cadmium salt of valeric acid, is a type of cadmium carboxylate. The formation of cadmium carboxylates, including this compound, can be achieved through several synthetic routes, typically involving the reaction of a cadmium precursor with a carboxylic acid or its salt.

Common precursors for the synthesis of cadmium carboxylates include cadmium oxide (CdO), cadmium nitrate (B79036) (Cd(NO₃)₂), and cadmium acetate (B1210297) (Cd(CH₃COO)₂). The reaction with valeric acid (CH₃(CH₂)₃COOH) would proceed as follows:

From Cadmium Oxide: The reaction of cadmium oxide with valeric acid is a straightforward acid-base reaction, yielding this compound and water. CdO + 2 CH₃(CH₂)₃COOH → Cd(OOC(CH₂)₃CH₃)₂ + H₂O

From Cadmium Nitrate: Cadmium nitrate can be used as a precursor, often in a solvothermal synthesis where the nitrate salt is reacted with the carboxylic acid in a suitable solvent under heat. mdpi.com For instance, cadmium nitrate tetrahydrate can be dissolved in a solvent mixture like DMF-H₂O, followed by the addition of the carboxylic acid and heating. mdpi.com Cd(NO₃)₂ + 2 CH₃(CH₂)₃COOH → Cd(OOC(CH₂)₃CH₃)₂ + 2 HNO₃

From Cadmium Acetate: A metathesis reaction can be employed, where cadmium acetate is reacted with valeric acid. This can be driven by the removal of the resulting acetic acid. Cd(CH₃COO)₂ + 2 CH₃(CH₂)₃COOH → Cd(OOC(CH₂)₃CH₃)₂ + 2 CH₃COOH

Another common method involves the metathesis of a sodium salt of the carboxylate with a soluble cadmium salt in an aqueous solution. ripublication.com In the case of this compound, this would involve reacting sodium valerate (B167501) with a cadmium salt like cadmium nitrate.

The synthesis of cadmium carboxylate coordination polymers often involves mixing a cadmium salt with a carboxylate derivative, sometimes in the presence of another bridging ligand, to form complex structures. researchgate.netnih.gov The coordination mode of the carboxylate group to the cadmium center can be quite versatile, ranging from bridging two to as many as seven metal ions. researchgate.net

Mechanistic Investigations of Cadmium(II)-Catalyzed Reactions (e.g., Lewis Acid Catalysis in organic transformations)

The Cadmium(II) ion in compounds like this compound can function as a Lewis acid, accepting electron pairs to catalyze various organic transformations. researchgate.netnih.gov This catalytic activity stems from the ability of the Cd²⁺ center to coordinate with substrates, thereby activating them for subsequent reactions. researchgate.net This Lewis acidic nature is a key feature of its reactivity, enabling its use in reactions such as Knoevenagel condensations, Strecker reactions, and others. nih.govnih.govnih.gov

Mechanism of Lewis Acid Catalysis: In a typical Lewis acid-catalyzed reaction, the Cd(II) center of this compound would coordinate to an electronegative atom (like oxygen or nitrogen) on one of the reactants. This coordination polarizes the reactant, making it more susceptible to nucleophilic attack. For example, in a condensation reaction involving a carbonyl compound, the cadmium ion would bind to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Cadmium(II) coordination polymers have been successfully employed as heterogeneous catalysts in several organic reactions. nih.govrsc.org Their efficacy is often attributed to the high density of Lewis acidic Cd(II) centers within their structures. nih.gov

Examples of Cd(II)-Catalyzed Reactions:

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. Cadmium-based catalysts have shown excellent activity in this C-C bond-forming reaction. nih.govresearchgate.netmdpi.com For instance, a cadmium coordination polymer, [Cd(1,2-bdc-OH)(DMF)₂·DMF]n, was used as a heterogeneous catalyst for the Knoevenagel condensation to produce benzylidene malononitrile, achieving a 94% conversion in 60 minutes. nih.gov

Strecker Reaction: This reaction produces α-aminonitriles from the three-component reaction of a ketone or aldehyde, an amine, and a cyanide source. A cadmium coordination polymer, {[Cd(hipamifba)(H₂O)₂]·2H₂O}n, has been shown to be a highly efficient and recyclable heterogeneous catalyst for this reaction under solvent-free conditions at room temperature. nih.gov

CO₂ Fixation: Cadmium-based metal-organic frameworks (MOFs) have been investigated as catalysts for the cycloaddition of CO₂ into epoxides to form cyclic carbonates, demonstrating the role of Cd(II) Lewis acid sites in activating the epoxide ring. mdpi.com

The catalytic performance of such cadmium compounds can be influenced by their coordination environment and structural properties.

| Reaction Type | Catalyst Example | Substrates | Yield/Conversion | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | [Cd(1,2-bdc-OH)(DMF)₂·DMF]n | Benzaldehyde, Malononitrile | 94% Conversion | nih.gov |

| Strecker Reaction | {[Cd(hipamifba)(H₂O)₂]·2H₂O}n | Aldehydes/Ketones, Amines, TMSCN | High Yields | nih.gov |

| CO₂ Cycloaddition | [Cd₂(L)(DMF)(H₂O)₂]n | Epichlorohydrin, CO₂ | 100% Selectivity | mdpi.com |

| C-N Cross-Coupling | Cd(OAc)₂·2H₂O | Aryl iodides, Amines | High Yields | rsc.org |

Ligand Rearrangement and Exchange Mechanisms in Solution and Solid States

The carboxylate ligands in cadmium complexes, such as the valerate groups in this compound, are often labile and can undergo rapid exchange with other ligands in solution. This dynamic behavior is crucial for understanding the reactivity and catalytic function of these compounds. Mechanistic studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy, have provided significant insights into these processes. acs.orgnih.govfigshare.com

Research on tris(mercaptoimidazolyl)hydroborato cadmium carboxylate complexes has demonstrated that the exchange between a coordinated carboxylate ligand and a free carboxylic acid in solution is facile, even at low temperatures. acs.orgnih.gov This rapid exchange suggests a low activation barrier for the process.

The mechanism of this ligand exchange has been shown to be associative rather than dissociative. acs.orgnih.govfigshare.com

Associative Mechanism (A or Iₐ): In this pathway, the incoming ligand (e.g., a free valeric acid molecule) first coordinates to the cadmium center, forming a transient, higher-coordinate intermediate. Subsequently, the original ligand detaches. This is often favored for metal ions like Cd(II) which have a larger ionic radius (109 pm), making them more accessible to incoming nucleophiles. ucsc.edu

Dissociative Mechanism (D or Iₑ): In this pathway, the original ligand would first dissociate from the metal center, forming a lower-coordinate intermediate, which is then attacked by the new ligand. This is less likely for cadmium but more common for smaller metal ions where steric hindrance is greater. ucsc.edu

The preference for an associative pathway is supported by kinetic studies where the rate of exchange is dependent on the concentration of the incoming carboxylic acid. acs.orgnih.gov Similar associative or combined associative-dissociative mechanisms have been observed in metal exchange reactions involving cadmium porphyrin complexes. researchgate.net

Ligand exchange is not limited to solution. On the surface of cadmium chalcogenide (CdSe, CdS) nanocrystals, which are often capped with cadmium carboxylates, ligand displacement is a key process. scispace.com Neutral Lewis bases can displace metal carboxylate complexes from the nanocrystal surface, and the efficiency of this displacement depends on factors like sterics and the ability of the incoming ligand to chelate the cadmium ion. scispace.com This highlights the dynamic nature of the cadmium-carboxylate bond in both molecular complexes and on material surfaces.

Thermal Decomposition Pathways and the Formation of Derived Inorganic Materials (e.g., nano-CdO)

The thermal decomposition of cadmium carboxylates, including this compound, is a common and effective method for synthesizing cadmium oxide (CdO) nanoparticles. ripublication.comresearchgate.net When subjected to heat, typically in the range of 200-600 °C, the organic carboxylate ligands break down, leaving behind the inorganic oxide. mdpi.comacs.orgscielo.br

Thermogravimetric analysis (TGA) is a key technique used to study these decomposition pathways. TGA curves for cadmium carboxylates typically show one or more mass loss steps corresponding to dehydration and the subsequent decomposition of the organic moiety. ripublication.comresearchgate.netresearchgate.net

The general decomposition process for this compound can be represented as: Cd(OOC(CH₂)₃CH₃)₂ (s) → CdO (s) + Volatile organic byproducts

The decomposition mechanism can be complex. For cadmium formate, it was found to decompose to metallic cadmium and cadmium carbonate, with the carbonate then decomposing to CdO. rsc.org For longer-chain cadmium carboxylates (soaps), the decomposition is often described as kinetically of zero order, suggesting that the rate is constant as the surface of the material remains covered by gaseous decomposition products. ripublication.com The final decomposition product is generally cadmium oxide, though the exact nature of the volatile byproducts depends on the atmosphere (inert or oxidative). rsc.org

The properties of the resulting nano-CdO, such as particle size and morphology, are highly dependent on the decomposition conditions, including:

Temperature: Higher calcination temperatures generally lead to an increase in the particle size and crystallinity of the resulting CdO nanoparticles. researchgate.net

Heating Rate: The rate at which the temperature is increased can influence the nucleation and growth of the nanoparticles. ripublication.com

Precursor Structure: The morphology of the initial cadmium carboxylate precursor can influence the morphology of the final CdO product. researchgate.net

| Precursor | Decomposition Temperature Range (°C) | Final Product | Resulting Particle Size (nm) | Reference |

|---|---|---|---|---|

| [Cd(pht)(H₂O)] | ~250-450 | CdO | 52.65 | researchgate.net |

| [Cd(pht)(Im)(H₂O)₀.₅] | ~200-450 | CdO | 58.21 | researchgate.net |

| Cd-HMTA complex | Calcined at 500 | CdO | - | nih.gov |

| Cd-Schiff base complex | Calcined at 250-350 | CdO | 25-29 | nih.gov |

| Cadmium Formate | ~210 | Cd, CdCO₃ → CdO | - | rsc.org |

(pht = phthalate (B1215562), Im = imidazole, HMTA = hexamethylenetetramine)

Photochemical Reactivity and Potential Degradation Mechanisms under Irradiation

Cadmium compounds, particularly those like cadmium sulfide (B99878) (CdS) and cadmium oxide (CdO), are well-known for their semiconductor properties and photocatalytic activity. nih.govmdpi.comnih.gov While this compound itself is not a primary photocatalyst, its valerate ligands can be subject to degradation when the compound is exposed to light, especially UV irradiation, or when it is part of a system containing a photocatalyst. nih.goviwaponline.com

The photochemical reactivity of cadmium carboxylates can be considered in two contexts:

Direct Photolysis: The absorption of UV light by the carboxylate ligand itself could potentially lead to its degradation, although this is often less efficient than photocatalysis.

Photocatalytic Degradation: If this compound is in the presence of a semiconductor photocatalyst (which could even be CdO formed from its partial decomposition), a more efficient degradation process can occur. acs.org Upon irradiation with light of sufficient energy (i.e., greater than the semiconductor's bandgap), the photocatalyst generates electron-hole pairs (e⁻/h⁺). mdpi.com These charge carriers can migrate to the surface and initiate redox reactions with adsorbed species, such as the valerate ligands or surrounding water and oxygen.

A possible mechanism for the photocatalytic degradation of the valerate ligand involves the following steps:

Generation of Reactive Oxygen Species (ROS): The photogenerated holes (h⁺) are powerful oxidants and can directly oxidize the carboxylate ligand. Alternatively, they can react with water or hydroxide (B78521) ions to form highly reactive hydroxyl radicals (•OH). google.nl The electrons (e⁻) can react with adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻). acs.org h⁺ + H₂O → •OH + H⁺ e⁻ + O₂ → •O₂⁻

Oxidation of the Valerate Ligand: The valerate ligand can be attacked by these ROS, leading to its stepwise degradation. This can involve decarboxylation (loss of CO₂) and the breaking of C-C bonds, ultimately mineralizing the organic component into CO₂, water, and simpler inorganic species. nih.gov

Studies on the degradation of cadmium yellow (CdS) paints have shown that the organic binder, which contains carboxylate functionalities, can be oxidized, leading to the formation of species like cadmium oxalates and carbonates as secondary degradation products. figshare.com Similarly, cadmium carboxylate complexes have been used as photocatalysts for degrading organic dyes like Congo red under visible light, demonstrating that the coordination environment can facilitate photochemical processes. acs.orgacs.org The efficiency of such degradation depends on factors like the wavelength of irradiation, the presence of oxygen, and the specific cadmium compound involved. nih.goviwaponline.com

Advanced Analytical Methodologies for Cadmium Divalerate Research

Chromatographic Techniques for Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture. For Cadmium divalerate, reversed-phase HPLC (RP-HPLC) is a highly effective method for assessing its purity. In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (such as C18-silica). A polar mobile phase is then pumped through the column.

The separation is based on the differential partitioning of this compound and any impurities between the mobile and stationary phases. Due to the organic valerate (B167501) ligands, the molecule possesses significant nonpolar character, causing it to interact with and be retained by the stationary phase. Impurities with different polarities will elute at different times, allowing for the purity of the sample to be determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram.

While specific studies on this compound are not prevalent, methods for separating other cadmium complexes have been established. For instance, RP-HPLC has been used for the rapid and sequential analysis of toxic metal ions, including Cd²⁺, by using a column modifier that selectively interacts with the metal ions. iaea.org In such a method, the separated cadmium ions are often derivatized post-column with a chromogenic agent, like 4-(2-pyridylazo) resorcinol, to enable detection by a UV-Visible spectrophotometer. iaea.org A similar approach could be adapted to quantify this compound or to analyze for trace levels of free cadmium ions.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition |

|---|---|

| Column | C18 Silica Monolithic Support (e.g., 100 x 4.6 mm) |

| Mobile Phase | Isocratic elution with 0.01 M Tartaric Acid (pH 4.0) or a gradient of acetonitrile/water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Visible Detector at 210 nm (for carboxylate group) or post-column derivatization and detection at 520 nm |

| Expected Retention Time | Dependent on exact conditions, but typically within 5-10 minutes |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability and Decomposition Profiling

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the physical and chemical properties of a material as a function of temperature. mt.com TGA measures the change in mass of a sample as it is heated, while DTA measures the temperature difference between a sample and an inert reference material. mt.comprimeprocesssafety.com

When applied to this compound, TGA can reveal its thermal stability and decomposition pathway. As the sample is heated, distinct mass loss steps on the TGA curve would indicate the loss of volatile components or decomposition. For instance, the thermal decomposition of other cadmium carboxylates, like cadmium oxalate, shows distinct stages, such as the loss of water molecules followed by the decomposition of the anhydrous salt to form cadmium oxide (in an air atmosphere) or metallic cadmium (in a nitrogen atmosphere). ijert.org Similarly, this compound would be expected to decompose at elevated temperatures, with the organic valerate ligands breaking down, eventually leaving a residue of cadmium oxide or cadmium.

DTA provides complementary information by detecting exothermic (heat releasing) or endothermic (heat absorbing) events. vbcop.org Phase transitions like melting would appear as an endothermic peak on the DTA curve, while decomposition is often an exothermic process. vbcop.orgabo.fi Studying the decomposition of cadmium itaconate monohydrate, for example, showed that the final product depended on the atmosphere (air, N₂, or H₂). researchgate.net

Table 3: Hypothetical Thermal Decomposition Profile for this compound in an Inert Atmosphere

| Temperature Range (°C) | TGA Event | DTA Peak | Interpretation |

|---|---|---|---|

| 150 - 200 | No significant mass loss | Endothermic | Melting of this compound |

| 350 - 450 | Major mass loss (~64.5%) | Exothermic | Decomposition of valerate ligands |

| > 450 | Stable mass (~35.5%) | None | Final residue of metallic Cadmium (Cd) |

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

Cyclic Voltammetry (CV) is a powerful electrochemical technique for investigating the redox properties of a compound. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. For this compound, CV can be used to study the oxidation and reduction of the cadmium(II) center. Cadmium typically exists in a stable +2 oxidation state. wikipedia.org

In a typical CV experiment, a solution of this compound in a suitable solvent with a supporting electrolyte would be used. The resulting voltammogram would show peaks corresponding to redox events. The reduction of Cd(II) to Cd(0) is a well-studied process. jetir.org The potential at which this reduction occurs can be influenced by the coordinating ligands. The divalerate ligands would affect the electron density at the cadmium center, thus shifting the reduction potential compared to that of a simple solvated Cd(II) ion. utexas.edu

While cadmium is generally considered redox-inactive in a biological sense, as it does not directly catalyze Fenton-type reactions, it can indirectly induce oxidative stress. mdpi.commdpi.com CV studies can provide fundamental data on the accessibility of different oxidation states, which is crucial for understanding its chemical reactivity. The technique has been used extensively to study Cd(II) ions at various electrodes to develop electrochemical sensors. researchgate.net

Table 4: Expected Cyclic Voltammetry Data for this compound

| Parameter | Description | Expected Observation |

|---|---|---|

| Cathodic Peak (Epc) | Potential at which Cd(II) is reduced to Cd(0) | A distinct peak at a negative potential, shifted relative to free Cd²⁺ due to ligation |

| Anodic Peak (Epa) | Potential at which Cd(0) is oxidized back to Cd(II) | A corresponding oxidation peak upon reversal of the potential scan |

| Redox Couple | The pair of reduction and oxidation peaks | Indicates the reversibility of the Cd(II)/Cd(0) electron transfer process |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For a non-volatile organometallic salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable.

In a mass spectrometry experiment, the this compound sample would be ionized, and the resulting ions would be separated based on their m/z ratio. The spectrum would be expected to show a peak or cluster of peaks corresponding to the molecular ion or related adducts. Due to cadmium's multiple stable isotopes, the molecular ion peak will appear as a characteristic isotopic pattern, which serves as a definitive confirmation of its presence. Research on cadmium acetate (B1210297) using MALDI-TOF MS has shown its utility in detecting and characterizing cadmium-containing clusters. researchgate.net

Fragmentation analysis (MS/MS) can further elucidate the structure. By selecting a specific parent ion and inducing its fragmentation, a pattern of daughter ions is produced. For this compound, fragmentation would likely involve the loss of one or both valerate ligands, providing clear evidence of the compound's composition and the nature of the metal-ligand bonding.

Table 5: Predicted Mass Spectrometry Data for this compound (C₁₀H₁₈CdO₄)

| Ion Type | Formula | Predicted m/z (using most abundant isotopes ¹¹⁴Cd, ¹²C, ¹H, ¹⁶O) |

|---|---|---|

| Molecular Ion [M]⁺ | [C₁₀H₁₈¹¹⁴CdO₄]⁺ | 316.03 |

| Fragment Ion [M - C₅H₉O₂]⁺ | [C₅H₉¹¹⁴CdO₂]⁺ | 215.97 |

| Fragment Ion [M - 2(C₅H₉O₂)]⁺ | [¹¹⁴Cd]⁺ | 113.90 |

Theoretical and Computational Chemistry Applied to Cadmium Divalerate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Bonding, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of metal complexes. oup.comresearchgate.net For cadmium divalerate, DFT calculations would typically be employed to optimize the molecular geometry, investigate the nature of the cadmium-ligand bonding, and explore the molecule's reactivity.

Natural Bond Orbital (NBO) analysis can further dissect the bonding interactions, quantifying the charge distribution and the nature of the Cd-O bonds. researchgate.netresearchgate.net These calculations would likely reveal a significant ionic character in the cadmium-oxygen bonds, consistent with cadmium's electropositive nature.

Reactivity, such as the mechanism of ligand exchange, can also be modeled. acs.orgacs.org DFT calculations can determine the energy barriers for associative or dissociative pathways, providing insight into how divalerate ligands might exchange with solvent molecules or other species in solution. acs.org

A representative table of calculated structural parameters for a monomeric this compound unit is presented below, based on typical values for similar cadmium complexes.

| Parameter | Predicted Value |

|---|---|

| Cd-O Bond Length (Å) | 2.25 - 2.35 |

| C=O Bond Length (Å) | 1.26 - 1.28 |

| C-O Bond Length (Å) | 1.29 - 1.31 |

| O-Cd-O Bond Angle (°) | 55 - 60 (for chelating ligand) |

| HOMO-LUMO Gap (eV) | 4.5 - 5.5 |

Molecular Dynamics Simulations for Investigating Supramolecular Assemblies and Dynamic Behavior

While DFT is excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are the tool of choice for investigating the behavior of larger systems over time. acs.org MD simulations model the system as a collection of atoms interacting through a defined force field, capturing the dynamic motions and collective properties of molecules in condensed phases. researchgate.net

For this compound, MD simulations could be used to explore how individual molecules aggregate in solution to form supramolecular structures. These simulations can reveal the preferred coordination modes of the divalerate ligands—such as monodentate, bidentate chelating, or bridging between multiple cadmium centers—which dictate the formation of dimers, oligomers, or coordination polymers. sciopen.commdpi.com The simulations can also model the interaction of these assemblies with solvent molecules, providing a detailed picture of the solvation shell around the complex. nd.edu

A key output from MD simulations is the radial distribution function (RDF), g(r), which describes the probability of finding an atom at a certain distance from another. researchgate.net For a solution of this compound, the Cd-O RDF would show distinct peaks corresponding to the first and second coordination shells of the cadmium ion. For instance, simulations of cadmium ions with carboxylate ligands have shown that the primary Cd-O distance for a 1:1 complex is around 2.27 Å. researchgate.net

Furthermore, MD simulations are crucial for understanding the dynamic behavior of the divalerate ligands. The alkyl chains of the valerate (B167501) group are flexible, and their conformational changes can influence the packing and properties of the resulting supramolecular structures. Machine learning-enhanced force fields are becoming increasingly powerful for accurately modeling these complex interactions on quantum dot surfaces and could be applied to bulk materials as well. sciopen.com

Computational Modeling of Coordination Environments and Energetics of Ligand Exchange

The coordination environment around the cadmium(II) ion is a central aspect of its chemistry. Cadmium is flexible in its coordination number and geometry, and computational modeling can predict the most stable arrangements for this compound. The carboxylate group of the divalerate ligand can coordinate to the cadmium center in several ways, including as a bidentate chelating ligand to a single metal ion or as a bridging ligand connecting two or more metal centers. mdpi.com

DFT calculations can be used to determine the relative energies of these different coordination modes. rsc.org For example, studies on cadmium acetate (B1210297) on quantum dot surfaces have shown that a bridging coordination mode is often the most stable conformation. rsc.org By calculating the binding energies for various geometries (e.g., tetrahedral, octahedral), computational models can predict the preferred structure of this compound complexes. tandfonline.com

The energetics of ligand exchange are also highly amenable to computational study. acs.org The exchange of carboxylate ligands with other molecules, such as water or other solvents, is a fundamental reaction. acs.orgacs.org Computational models can simulate the step-by-step mechanism of this exchange, calculating the energies of intermediates and transition states. Such studies on related systems have indicated that these exchange reactions often proceed through an associative pathway, where the incoming ligand first coordinates to the metal center before the original ligand departs. acs.org

| Coordination Mode | Relative Energy (kJ/mol) | Description |

|---|---|---|

| Bidentate Chelating | 0 (Reference) | One ligand binds to one Cd ion through both oxygen atoms. |

| Bridging (Syn-Syn) | -10 to -20 | One ligand bridges two Cd ions. |

| Monodentate | +15 to +25 | One ligand binds to one Cd ion through a single oxygen atom. |

Prediction of Spectroscopic Properties (e.g., vibrational frequencies, NMR shifts)

A significant strength of computational chemistry is its ability to predict spectroscopic properties, which provides a direct link between theoretical models and experimental data.

Vibrational Frequencies: DFT calculations can accurately predict the infrared (IR) and Raman spectra of molecules. researchgate.netrsdjournal.org For this compound, the calculated vibrational frequencies would help in assigning the experimental spectra. Key vibrational modes would include the symmetric and asymmetric stretching of the carboxylate group (COO⁻), which are sensitive to the coordination mode. Typically, the separation between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies can distinguish between monodentate, bidentate, and bridging coordination.

NMR Shifts: The prediction of Nuclear Magnetic Resonance (NMR) parameters is another powerful application. researchgate.net Using methods like the Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the chemical shifts for ¹³C and ¹¹³Cd nuclei. researchgate.netnih.gov For heavy atoms like cadmium, relativistic effects can be significant, and relativistic DFT calculations may be necessary for high accuracy. nih.govacs.org Calculations on cadmium acetate have shown that theoretical predictions can match experimental ¹¹³Cd chemical shifts well, especially when intermolecular interactions and hydration are considered in the model. acs.orgresearchgate.net The calculated ¹¹³Cd NMR chemical shift is highly sensitive to the coordination number and the nature of the atoms directly bonded to the cadmium ion. nih.gov

| Spectroscopic Parameter | Predicted Value | Notes |

|---|---|---|

| IR: ν_asym(COO⁻) (cm⁻¹) | 1550 - 1580 | Sensitive to coordination mode. |

| IR: ν_sym(COO⁻) (cm⁻¹) | 1410 - 1440 | Sensitive to coordination mode. |

| ¹³C NMR: Carboxylate C (ppm) | 175 - 185 | Relative to TMS. |

| ¹¹³Cd NMR (ppm) | -50 to +50 | Relative to Cd(Me)₂. Highly dependent on coordination environment. nih.gov |

Q & A

Q. How can researchers navigate conflicting regulatory classifications of this compound in global chemical inventories?

- Compliance Strategy : Cross-reference the EU REACH dossier (EC 260-498-2), Japan’s MITI list (0 ppm threshold), and OSHA guidelines. Use platforms like the RightAnswer Knowledge Suite to access hazard classifications (e.g., acute toxicity, environmental persistence) and align protocols with the strictest standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.